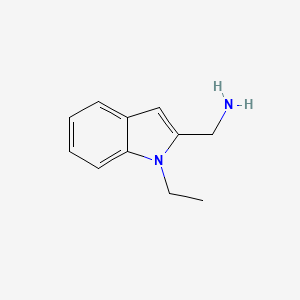
(1-ethyl-1H-indol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-indol-2-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .
Métodos De Preparación
The synthesis of (1-ethyl-1H-indol-2-yl)methanamine can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
(1-ethyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: These reactions often yield products like indole-2-carboxylic acids, substituted indoles, and various amine derivatives.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-indol-2-yl)methanamine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-indol-2-yl)methanamine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing pathways related to neurotransmission, cell signaling, and enzyme inhibition . The compound’s effects are mediated through its ability to modulate the activity of these receptors and enzymes, leading to various biological outcomes.
Comparación Con Compuestos Similares
(1-ethyl-1H-indol-2-yl)methanamine can be compared with other indole derivatives such as:
(1H-Indol-3-yl)methanamine: Similar in structure but with different substitution patterns, leading to varied biological activities.
N-Methyltryptamine: Another indole derivative with a methyl group on the nitrogen, known for its psychoactive properties.
Indole-3-acetic acid: A plant hormone with significant roles in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(1-ethylindol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-13-10(8-12)7-9-5-3-4-6-11(9)13/h3-7H,2,8,12H2,1H3 |
Clave InChI |
FTYMOLYZMYGVPO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


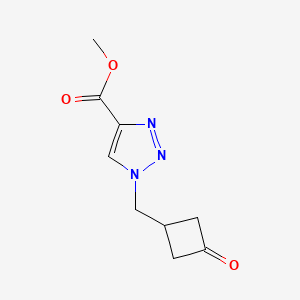
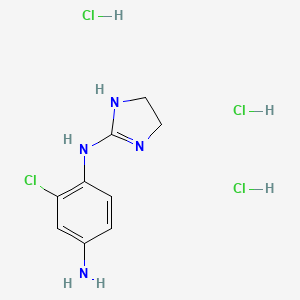
![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
![Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
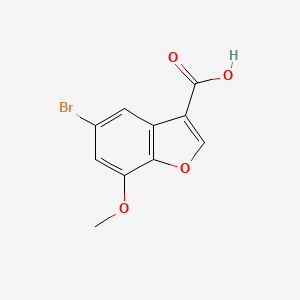
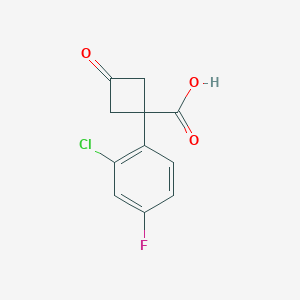

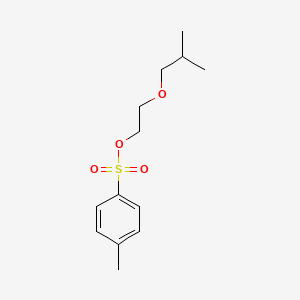




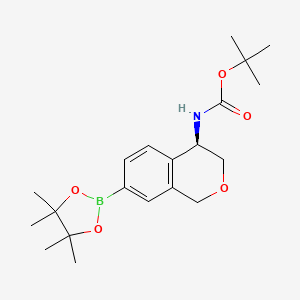
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
